3-(6-Fluoropyridin-3-yl)-2-methylpropan-1-amine
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Overview
Description
3-(6-Fluoropyridin-3-yl)-2-methylpropan-1-amine is a fluorinated organic compound that belongs to the class of pyridines. The presence of a fluorine atom in the pyridine ring imparts unique chemical and biological properties to the compound, making it of significant interest in various fields of research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the nucleophilic substitution reaction where a suitable fluorinating agent, such as tetra-n-butylammonium fluoride (TBAF), is used to replace a leaving group (e.g., a halogen) on the pyridine ring . The reaction conditions often require anhydrous solvents and controlled temperatures to achieve high yields.
Industrial Production Methods
Industrial production of fluorinated pyridines, including 3-(6-Fluoropyridin-3-yl)-2-methylpropan-1-amine, involves large-scale chemical processes that ensure the efficient and cost-effective synthesis of the compound. These methods may include continuous flow reactors and automated systems to maintain consistent reaction conditions and product quality .
Chemical Reactions Analysis
Types of Reactions
3-(6-Fluoropyridin-3-yl)-2-methylpropan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Tetra-n-butylammonium fluoride in anhydrous solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxides, while reduction can produce amines or alcohols .
Scientific Research Applications
3-(6-Fluoropyridin-3-yl)-2-methylpropan-1-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development, particularly in the design of fluorinated pharmaceuticals.
Industry: Utilized in the production of agrochemicals and materials with enhanced properties.
Mechanism of Action
The mechanism of action of 3-(6-Fluoropyridin-3-yl)-2-methylpropan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom’s electron-withdrawing properties can influence the compound’s binding affinity and selectivity, affecting various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
- 6-Fluoro-3-pyridinylboronic acid
- 2-Fluoro-5-pyridylboronic acid
- 4-Fluoropyridine
Uniqueness
3-(6-Fluoropyridin-3-yl)-2-methylpropan-1-amine is unique due to its specific substitution pattern and the presence of a methylpropan-1-amine group, which can influence its chemical reactivity and biological activity compared to other fluorinated pyridines .
Properties
IUPAC Name |
3-(6-fluoropyridin-3-yl)-2-methylpropan-1-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13FN2/c1-7(5-11)4-8-2-3-9(10)12-6-8/h2-3,6-7H,4-5,11H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TVIJEQDSNCSIEU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CN=C(C=C1)F)CN |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13FN2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.21 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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